REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][Cl:5].[NH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1>C1(C)C=CC=CC=1>[ClH:5].[Cl:5][CH2:4][CH2:3][CH2:2][N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1 |f:3.4|
|
Name
|
|
Quantity
|
99.5 kg
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
237 kg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
94.5 kg
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
A line wash of toluene (37 kg)
|
Type
|
TEMPERATURE
|
Details
|
the reaction maintained at 40-45° C. for a further four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 20-25° C.
|
Type
|
WASH
|
Details
|
washed with water (211 kg)
|
Type
|
ADDITION
|
Details
|
Further water (138 kg) was added
|
Type
|
ADDITION
|
Details
|
the pH adjusted to 8.8-9.0 by the addition of 34% w/w hydrochloric acid (4.7 kg)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
ADDITION
|
Details
|
To the organic phase was added 34% w/w hydrochloric acid (61 kg) until the pH was 0.5-1.0
|
Type
|
CUSTOM
|
Details
|
The aqueous was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature <50° C. until the toluene content
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCCCN1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129.1 kg | |
YIELD: CALCULATEDPERCENTYIELD | 221.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |